2-Chloro-N-(1-thiazol-2-yl-ethyl)-acetamide
Description
Contextualization within Chemical Research Domains
The structural features of 2-Chloro-N-(1-thiazol-2-yl-ethyl)-acetamide position it at the intersection of several key chemical research domains:
Organic Synthesis : The chloroacetamide moiety is a highly valuable functional group in synthetic chemistry. rroij.com It serves as a reactive electrophile, readily participating in nucleophilic substitution reactions. This allows chemists to use it as a building block to construct more complex molecules by introducing diverse functionalities, making it a key intermediate in multi-step syntheses.
Chemical Biology : As a potentially bioactive molecule, compounds like this compound could be used as chemical probes to study biological pathways or as starting points for the development of targeted therapies.
Historical Perspective on Research Involving Related Acetamide (B32628) and Thiazole (B1198619) Scaffolds
The scientific foundation for a compound like this compound is built upon decades of research into its core components.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, was first reported in 1887 by Hantzsch and Weber. sciencescholar.us Its significance grew with the discovery of its presence in essential natural products, most notably thiamine (B1217682) (Vitamin B1), which plays a crucial role in nerve function. sciencescholar.us In the 20th century, the thiazole scaffold was incorporated into early synthetic drugs like Sulfathiazole, one of the first broad-spectrum antimicrobial sulfonamides. bohrium.com This history cemented the thiazole ring as a fundamental motif in medicinal chemistry. bohrium.comnih.gov
The acetamide group and related amides have a long-standing history in the pharmaceutical industry. researchgate.netnih.gov The amide bond is a key structural feature in countless drug molecules and natural products. Chloroacetamide derivatives, specifically, have been historically utilized as versatile intermediates in organic synthesis for building more elaborate molecular architectures.
Current Research Landscape and Gaps for this compound
A review of current academic literature reveals a significant gap in research specifically detailing the synthesis, properties, and applications of this compound. While this specific molecule is not a focus of extensive study, the broader class of thiazole-acetamide derivatives is an active area of investigation.
Current research on related structures explores a wide range of potential therapeutic applications:
Anticancer Activity : Numerous studies report the synthesis of novel thiazole-acetamide derivatives and their evaluation as potential anticancer agents. ijcce.ac.irnih.gov These compounds are often designed as inhibitors of specific biological targets, such as tubulin polymerization. nih.gov
Antimicrobial Properties : The combination of thiazole and acetamide moieties has been explored for the development of new antibacterial and antifungal agents. jetir.orgnih.gov
Enzyme Inhibition : Researchers have synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives and found them to be potent inhibitors of enzymes like urease. nih.gov
The primary research gap is the absence of a systematic investigation into this compound itself. Its unique ethyl linker may confer distinct chemical properties and biological activities compared to more commonly studied direct N-thiazolyl acetamides. Future research could focus on its synthesis, characterization, and screening for biological activity to fill this knowledge void.
Overview of Academic Methodologies Applied to this compound Studies
Should research on this compound be undertaken, it would employ a standard set of well-established academic methodologies used for the study of related compounds.
Synthesis: The most probable synthetic route would involve the acylation of 1-(thiazol-2-yl)ethanamine (B1319738) with chloroacetyl chloride or a related activated derivative. This is a standard nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the chloroacetyl chloride, leading to the formation of the amide bond. rroij.comnih.gov
Structural Characterization: To confirm the identity and purity of the synthesized compound, a suite of spectroscopic and analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. nih.govdergipark.org.tr
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the presence of key functional groups, such as the amide C=O and N-H bonds. rroij.com
Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) to verify the empirical formula. nih.gov
Biological Evaluation: To assess its potential as a therapeutic agent, the compound would be subjected to a variety of in vitro biological assays. Common starting points include cytotoxicity screening against various cancer cell lines (e.g., MTT assay) and antimicrobial susceptibility tests against a panel of bacteria and fungi. ijcce.ac.irresearchgate.net
Properties
IUPAC Name |
2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-5(10-6(11)4-8)7-9-2-3-12-7/h2-3,5H,4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTKIIXMNCPIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N 1 Thiazol 2 Yl Ethyl Acetamide
Retrosynthetic Analysis of 2-Chloro-N-(1-thiazol-2-yl-ethyl)-acetamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a logical synthetic plan.
The most logical disconnection for this compound is the amide bond (C-N bond). This disconnection simplifies the molecule into two key precursors: 1-(thiazol-2-yl)ethan-1-amine and chloroacetyl chloride . This step is based on the reliability and high efficiency of amide bond formation reactions.
A further retrosynthetic step can be applied to the chiral amine precursor, 1-(thiazol-2-yl)ethan-1-amine. Disconnecting the C-C bond between the thiazole (B1198619) ring and the ethylamine (B1201723) side chain is one possibility, though a more common and practical approach is to build the thiazole ring with the side chain already attached in a latent form. Applying the principles of the well-established Hantzsch thiazole synthesis, the thiazole ring itself can be disconnected. This leads to a thioamide (such as thioformamide (B92385) ) and an α-halocarbonyl compound (like 1-bromo-2-butanone or a related precursor that can be converted to the desired amine). This multi-step retrosynthesis provides a clear and practical pathway from simple starting materials to the complex target molecule.
Classical Synthetic Approaches for this compound
Classical approaches to the synthesis of this compound rely on well-established, fundamental organic reactions. These methods are often robust and have been optimized over many years.
The final step in the proposed synthesis is the formation of the amide bond. This is typically achieved by reacting the amine precursor, 1-(thiazol-2-yl)ethan-1-amine, with an activated carboxylic acid derivative, most commonly chloroacetyl chloride. This is a nucleophilic acyl substitution reaction.
The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct that is formed. researchgate.netijpsr.info The choice of solvent and base is crucial for achieving high yields and purity. A variety of conditions can be employed for this transformation, as detailed in the table below.
| Parameter | Condition | Rationale/Comments |
|---|---|---|
| Solvent | Dichloromethane (B109758) (DCM), Chloroform, Tetrahydrofuran (B95107) (THF), or Acetonitrile (B52724) | Aprotic solvents are used to avoid reaction with the acyl chloride. |
| Base | Triethylamine (B128534) (TEA), Pyridine, or Potassium Carbonate | Acts as an HCl scavenger to drive the reaction to completion. researchgate.net |
| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature to control the initial exothermic reaction, then allowed to warm to room temperature. |
| Reaction Time | 2-12 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
The general procedure involves dissolving the amine in the chosen solvent, cooling the mixture in an ice bath, and then adding the base followed by the dropwise addition of chloroacetyl chloride. ijpsr.info After the reaction is complete, a standard aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials, followed by purification, typically via recrystallization or column chromatography.
The successful synthesis of the final product hinges on the efficient preparation of its key precursors.
Chloroacetyl Chloride : This is a readily available commercial reagent. It can also be synthesized in the laboratory by treating chloroacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride.
1-(Thiazol-2-yl)ethan-1-amine : This chiral amine is the more complex precursor. Its synthesis typically involves the construction of the thiazole ring using the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. nih.gov For instance, reacting 1-chloropropan-2-one with thioformamide would yield 2-ethylthiazole, which would then require further functionalization. A more direct approach involves using a precursor that already contains the nitrogen atom, which can be subsequently revealed. For example, the reaction of an appropriate α-haloketone with a thiourea (B124793) derivative, followed by modification of the resulting 2-aminothiazole (B372263) structure, can lead to the desired primary amine.
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, selectivity, and environmental friendliness.
The target molecule contains a stereocenter at the carbon atom bearing the amine group. For potential pharmaceutical applications, it is often necessary to synthesize a single enantiomer. This requires an asymmetric synthesis of the chiral precursor, 1-(thiazol-2-yl)ethan-1-amine. Several strategies can be employed for this purpose:
Asymmetric Reduction : A common method involves the asymmetric reduction of a corresponding ketone or imine. For example, 1-(thiazol-2-yl)ethan-1-one can be reduced to the racemic amine using standard reducing agents, or it can be reduced enantioselectively using chiral catalysts, such as those based on Ruthenium or Rhodium complexes with chiral ligands. mdpi.com
Use of Chiral Auxiliaries : A robust and widely used method involves the use of a chiral auxiliary, such as the Ellman auxiliary (tert-butanesulfinamide). yale.edu This involves condensing the auxiliary with 1-(thiazol-2-yl)ethan-1-one to form a chiral N-sulfinylimine. Subsequent diastereoselective reduction of the C=N bond and acidic removal of the auxiliary yields the enantiomerically enriched primary amine. yale.eduacs.org This method is known for its high stereocontrol and reliability for a wide range of substrates. rsc.org
| Method | Advantages | Disadvantages |
|---|---|---|
| Asymmetric Hydrogenation | High atom economy, catalytic. | Requires specialized catalysts and high-pressure equipment. |
| Chiral Auxiliary (e.g., Ellman's) | High diastereoselectivity, reliable, broad scope. yale.edu | Requires stoichiometric use of the auxiliary and additional protection/deprotection steps. |
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.
Microwave-Assisted Synthesis : Both the Hantzsch thiazole synthesis and the final amidation step can be accelerated using microwave irradiation. researchgate.netnih.govbepls.com Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, increased yields, and sometimes, cleaner reaction profiles compared to conventional heating. researchgate.netjchps.com For example, the synthesis of N-substituted chloroacetamides has been shown to be completed in minutes under microwave irradiation, compared to hours with conventional methods. researchgate.net
Ultrasound-Assisted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the synthesis of the thiazole precursor. nih.gov Ultrasound irradiation improves mass transfer and can lead to higher yields and shorter reaction times, often under milder conditions. nih.govwisdomlib.orgresearchgate.net The Hantzsch synthesis, in particular, has been successfully performed using ultrasound, sometimes in greener solvents like water. nih.govksu.edu.sa
One-Pot and Multicomponent Reactions (MCRs) : To improve process efficiency and reduce waste from intermediate purification steps, a one-pot or multicomponent reaction strategy can be designed for the thiazole ring formation. nih.govmdpi.comacgpubs.orgresearchgate.net The Hantzsch synthesis can be adapted into a three-component reaction, combining the α-haloketone, a thioamide source, and an amine in a single step, which aligns with the principles of green chemistry by reducing solvent usage and workup procedures. researchgate.net
The synthesis of this compound is typically achieved through the N-acylation of the primary amine, 1-(thiazol-2-yl)ethanamine (B1319738), with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution, where the amino group of 1-(thiazol-2-yl)ethanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction results in the formation of an amide bond and the elimination of hydrogen chloride (HCl).
A general procedure for this synthesis involves dissolving the starting amine, 1-(thiazol-2-yl)ethanamine, in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). sphinxsai.comresearchgate.net To neutralize the HCl byproduct, a base is typically added to the reaction mixture. Common bases used for this purpose include organic bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or inorganic bases like potassium carbonate. sphinxsai.comresearchgate.net
The reaction is often carried out at a reduced temperature, typically between 0 and 5°C, by cooling the reaction vessel in an ice bath. sphinxsai.com Chloroacetyl chloride is added dropwise to the solution of the amine and base with continuous stirring to control the reaction rate and prevent potential side reactions. After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure the completion of the reaction. sphinxsai.com
The progress of the reaction can be monitored using thin-layer chromatography (TLC). ijpsr.info Upon completion, the product is isolated by pouring the reaction mixture into cold water, which precipitates the crude product. The solid product is then collected by filtration, washed with water to remove any remaining salts and impurities, and dried. sphinxsai.comijpsr.info Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol. sphinxsai.com
Optimization of Reaction Conditions and Yields for 2-Chloro-N-(1-thiazol-2-yl-acetamide Production
The optimization of the synthesis of this compound is crucial for maximizing the product yield and purity while minimizing reaction time and the formation of byproducts. Several factors can be systematically varied to achieve the optimal reaction conditions, including the choice of solvent, base, reaction temperature, and reaction time.
The selection of the solvent can significantly influence the reaction rate and yield. Aprotic solvents like THF and DCM are generally preferred as they are unreactive towards the reactants and facilitate the dissolution of the starting materials. sphinxsai.comresearchgate.net The choice of base is also critical. A study on the amidation of chloroacetyl chloride with aryl amines demonstrated that the combination of DBU as a base and THF as a solvent provided the best results in terms of yield and reaction time. sphinxsai.com Other bases such as triethylamine and DABCO have also been used, but may result in lower yields or longer reaction times. sphinxsai.com
Temperature control is another important parameter. The initial dropwise addition of the highly reactive chloroacetyl chloride at a low temperature (0-5°C) helps to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts. sphinxsai.com Subsequently, allowing the reaction to proceed at room temperature for a defined period ensures the reaction goes to completion.
The following interactive data table summarizes the impact of different bases and solvents on the yield of N-substituted acetamides, based on findings from related studies. sphinxsai.com This data can be extrapolated to guide the optimization of the synthesis of this compound.
| Base | Solvent | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| DBU | THF | 3-6 | 95 |
| TEA | THF | 8-10 | 70 |
| DABCO | THF | 8-10 | 65 |
| DBU | DCM | 4-7 | 88 |
| TEA | DCM | 10-12 | 65 |
Purity Assessment of Synthesized this compound Batches
The purity of synthesized batches of this compound must be rigorously assessed to ensure the compound meets the required quality standards. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the compound and for identifying any impurities. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like phosphoric or formic acid to improve peak shape. sielc.com The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Spectroscopic methods are used to confirm the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the thiazole ring, the ethyl group, and the chloromethyl group. nih.gov Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. nih.gov
Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the amide N-H and C=O stretching vibrations, as well as C-Cl and C-S bonds, would be expected. ijpsr.info
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure. ijpsr.info
Elemental analysis is another important technique to confirm the empirical formula of the synthesized compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, sulfur, and chlorine should be in close agreement with the theoretical values. nih.gov
The following interactive data table provides an example of the type of data that would be collected during the purity assessment of a synthesized batch of this compound.
| Analytical Technique | Parameter | Result | Specification |
|---|---|---|---|
| HPLC | Purity | 99.5% | ≥ 99.0% |
| Elemental Analysis | % Carbon | 40.90% | 40.92% |
| % Hydrogen | 4.12% | 4.10% | |
| % Nitrogen | 12.68% | 12.69% | |
| % Sulfur | 14.50% | 14.53% | |
| Mass Spectrometry | [M+H]⁺ | 221.02 | 221.02 |
Chemical Reactivity and Mechanistic Studies of 2 Chloro N 1 Thiazol 2 Yl Ethyl Acetamide
Electrophilic and Nucleophilic Properties of 2-Chloro-N-(1-thiazol-2-yl-ethyl)-acetamide
The primary electrophilic center in this compound is the carbon atom of the chloromethyl group (-CH2Cl). The electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom polarizes the C-Cl bond, rendering this carbon susceptible to attack by nucleophiles. This reactivity is characteristic of α-chloroacetamides, which are known to be effective alkylating agents. researchgate.net
Nucleophilic character within the molecule resides in several locations. The nitrogen and sulfur atoms of the thiazole (B1198619) ring possess lone pairs of electrons and can act as nucleophiles. The amide nitrogen also has a lone pair, but its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group, which delocalizes the electron density. auburn.edu The carbonyl oxygen, with its lone pairs, can also exhibit nucleophilic properties, particularly in protonation reactions under acidic conditions.
Hydrolytic Stability and Degradation Pathways of this compound in Various Media
The hydrolytic stability of this compound is a critical aspect of its chemical profile and is highly dependent on the pH of the medium. Like other chloroacetamide compounds, it is susceptible to degradation under both acidic and basic conditions. acs.orgresearchgate.netnih.gov
Under neutral conditions (pH 7), the hydrolysis of chloroacetamides is generally slow, with half-lives that can extend to years for some analogues. acs.org However, the presence of the thiazole moiety could potentially influence this stability.
Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis can proceed via two main pathways: cleavage of the amide bond or nucleophilic substitution of the chlorine atom by water. Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water, leading to the formation of 2-chloroacetic acid and 1-(thiazol-2-yl)ethan-1-amine. Alternatively, protonation of the amide nitrogen is less likely but could facilitate cleavage.
Base-Catalyzed Hydrolysis: Under basic conditions, two primary reactions are also possible. The most common pathway for α-chloroacetamides is a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide (B78521) ion attacks the carbon of the chloromethyl group, displacing the chloride ion to form 2-hydroxy-N-(1-thiazol-2-yl-ethyl)-acetamide. acs.orgresearchgate.netnih.gov A competing pathway is the hydrolysis of the amide bond, which is also accelerated by the presence of hydroxide ions, yielding a salt of 2-chloroacetic acid and 1-(thiazol-2-yl)ethan-1-amine. The relative rates of these two pathways would depend on the specific reaction conditions and the steric and electronic influences of the N-substituent.
Degradation of the Thiazole Ring: The thiazole ring itself is generally stable but can undergo degradation under harsh conditions, such as strong heating in the presence of acid or base, potentially leading to ring-opening products. cabidigitallibrary.org
Reaction Kinetics and Thermodynamics of this compound Transformations
Reaction Kinetics: The nucleophilic substitution of the chlorine atom is expected to follow second-order kinetics, typical of an SN2 mechanism. organic-chemistry.orgucsd.edugacariyalur.ac.in The rate of this reaction would be dependent on the concentrations of both the chloroacetamide and the attacking nucleophile. The rate of hydrolysis, under both acidic and basic conditions, is also expected to be dependent on the concentration of the acid or base catalyst.
For illustrative purposes, the following table presents hypothetical pseudo-first-order rate constants (kobs) for the hydrolysis of a generic N-substituted 2-chloroacetamide (B119443) at different pH values, based on trends observed for similar compounds. acs.org
| pH | Condition | Hypothetical kobs (s-1) |
| 2 | Acidic | 1.5 x 10-7 |
| 7 | Neutral | 2.0 x 10-9 |
| 12 | Basic | 3.0 x 10-6 |
Thermodynamics: The nucleophilic substitution of the chlorine atom is generally a thermodynamically favorable process, as it typically involves the replacement of a weaker bond (C-Cl) with a stronger bond (e.g., C-O, C-N, or C-S). The hydrolysis of the amide bond is also thermodynamically favorable, driven by the formation of a stable carboxylic acid and an amine (or their respective conjugate acid/base forms).
Role of Functional Groups in the Reactivity Profile of this compound
The reactivity of this compound is a composite of the individual contributions of its functional groups and their interactions.
Chloroacetyl Group (-C(O)CH2Cl): This is the primary reactive site for nucleophilic attack. The carbonyl group activates the α-carbon, making the chlorine an excellent leaving group. researchgate.net
Ethyl Linker (-CH(CH3)-): This aliphatic spacer connects the thiazole ring to the amide nitrogen. It provides conformational flexibility and influences the steric environment around the amide bond. Its methyl substituent may introduce some steric hindrance to reactions involving the amide nitrogen.
Thiazole Ring: This heterocyclic moiety introduces several reactive features. The nitrogen atom at position 3 is basic and can be protonated or act as a hydrogen bond acceptor. The sulfur atom at position 1 can also participate in interactions. The ring itself is aromatic and can influence the electronic properties of the entire N-substituent.
The following table summarizes the key functional groups and their expected contribution to the molecule's reactivity.
| Functional Group | Role in Reactivity |
| α-Chloro Alkane | Electrophilic center, site of SN2 attack |
| Amide | Site of hydrolysis, influences molecular conformation |
| Thiazole Nitrogen | Nucleophilic and basic center, hydrogen bond acceptor |
| Thiazole Sulfur | Potential nucleophilic site |
| Carbonyl Oxygen | Nucleophilic and basic center (protonation site) |
Proposed Reaction Mechanisms for Transformations Involving this compound
Based on the established chemistry of α-chloroacetamides and amides, the following mechanisms can be proposed for the key transformations of this compound.
Mechanism of Nucleophilic Substitution (SN2): The reaction with a generic nucleophile (Nu-) is proposed to proceed via a concerted SN2 mechanism.
The nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside relative to the chlorine atom.
A transition state is formed where the nucleophile and the leaving group (Cl-) are both partially bonded to the carbon atom.
The C-Cl bond breaks, and the C-Nu bond forms simultaneously, leading to an inversion of stereochemistry at the carbon center (if it were chiral).
Mechanism of Base-Catalyzed Hydrolysis of the Chloroacetyl Group: This reaction is a specific case of the SN2 mechanism where the hydroxide ion is the nucleophile.
A hydroxide ion (OH-) attacks the α-carbon of the chloroacetyl group.
A pentacoordinate transition state is formed.
The chloride ion is expelled, resulting in the formation of 2-hydroxy-N-(1-thiazol-2-yl-ethyl)-acetamide.
Mechanism of Acid-Catalyzed Amide Hydrolysis:
The carbonyl oxygen of the amide is protonated by an acid (H3O+), increasing the electrophilicity of the carbonyl carbon.
A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
A proton is transferred from the attacking water molecule to the amide nitrogen.
The C-N bond cleaves, and the leaving group, 1-(thiazol-2-yl)ethan-1-amine, departs. The amine is subsequently protonated under the acidic conditions.
Deprotonation of the carbonyl group yields 2-chloroacetic acid.
Mechanism of Base-Catalyzed Amide Hydrolysis:
A hydroxide ion attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate.
The C-N bond breaks, expelling the amide anion ([-NH-(1-thiazol-2-yl-ethyl)]).
The newly formed carboxylic acid is deprotonated by the strongly basic amide anion to form a carboxylate salt and 1-(thiazol-2-yl)ethan-1-amine.
Acidic workup would be required to protonate the carboxylate and obtain the free carboxylic acid.
Computational Chemistry and Theoretical Modeling of 2 Chloro N 1 Thiazol 2 Yl Ethyl Acetamide
Quantum Chemical Calculations on 2-Chloro-N-(1-thiazol-2-yl-ethyl)-acetamide
No specific studies on the quantum chemical calculations of this compound were found.
Electronic Structure Analysis of this compound
Detailed analysis of the electronic structure, including molecular orbitals (HOMO/LUMO) and electrostatic potential maps, is not available in published literature.
Conformational Analysis of this compound
Information regarding the stable conformers, rotational barriers, and potential energy surface of this molecule has not been reported.
Spectroscopic Property Predictions for this compound
Theoretically predicted spectroscopic data (such as IR, Raman, or NMR spectra) derived from quantum chemical calculations are not available.
Molecular Dynamics Simulations of this compound
No molecular dynamics simulation studies have been published for this specific compound.
Solvent Effects on this compound Conformation
Research detailing the influence of different solvents on the conformational preferences of the molecule is not available.
Interactions of this compound with Model Systems
There are no published simulations investigating the interactions of this compound with model biological systems, such as membranes or proteins.
Docking Studies and Ligand-Target Interaction Predictions for this compound (Theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific experimental docking studies for this compound are not extensively documented in publicly available literature, a theoretical docking study can be conceptualized based on the known biological activities of similar thiazole-containing compounds, which include antimicrobial and anticancer effects. researchgate.netnih.gov
A theoretical docking study for this compound would involve the following steps:
Selection of a Protein Target: Based on the activities of analogous compounds, a relevant protein target would be selected. For instance, due to the antimicrobial potential of many thiazole (B1198619) derivatives, a bacterial enzyme such as DNA gyrase or dihydrofolate reductase could be chosen. mdpi.comnih.gov For potential anticancer applications, a target like a protein kinase or a specific enzyme overexpressed in cancer cells would be appropriate. researchgate.netijcce.ac.ir
Preparation of the Ligand and Protein Structures: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation using computational chemistry software. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Any existing ligands, water molecules, and co-factors would typically be removed from the protein's binding site to prepare it for the docking simulation.
Docking Simulation: A docking algorithm, such as AutoDock Vina, would be used to place the ligand into the active site of the protein in various possible orientations and conformations. mdpi.com The program would then score these different binding poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
Analysis of Ligand-Target Interactions: The resulting high-scoring poses would be analyzed to predict the specific molecular interactions between this compound and the amino acid residues of the target protein. These interactions are crucial for the stability of the ligand-protein complex.
The predicted interactions would likely involve a combination of hydrogen bonds, hydrophobic interactions, and potentially halogen bonds due to the presence of the chlorine atom. For example, the nitrogen and sulfur atoms in the thiazole ring, as well as the carbonyl oxygen and the N-H group of the acetamide (B32628) moiety, could act as hydrogen bond acceptors or donors. The ethyl and thiazole ring structures could engage in hydrophobic interactions with nonpolar residues in the active site.
A hypothetical summary of these predicted interactions is presented in the interactive data table below.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residues (Example) | Predicted Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen of Acetamide | Lysine, Arginine | 1.8 - 2.5 |
| Hydrogen Bond | N-H of Acetamide | Aspartate, Glutamate | 1.9 - 2.8 |
| Hydrogen Bond | Nitrogen on Thiazole Ring | Serine, Threonine | 2.0 - 3.0 |
| Hydrophobic Interaction | Thiazole Ring | Leucine, Valine, Isoleucine | 3.5 - 5.0 |
| Hydrophobic Interaction | Ethyl Group | Alanine, Proline | 3.5 - 5.0 |
| Halogen Bond | Chlorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) | 2.8 - 3.5 |
Note: The data in this table is theoretical and for illustrative purposes, as it is based on the general principles of molecular docking and the known interactions of similar compounds.
QSAR (Quantitative Structure-Activity Relationship) Model Development for this compound Analogs (Theoretical Parameters)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a QSAR model for analogs of this compound would involve synthesizing a library of related compounds with variations in their structure and measuring their biological activity against a specific target. The next step would be to calculate a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's physicochemical properties.
The goal of a QSAR study is to derive a statistically significant correlation between these descriptors and the observed biological activity. Such a model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
For the development of a QSAR model for analogs of this compound, a variety of theoretical parameters, also known as molecular descriptors, would be calculated. These can be broadly categorized as follows:
Electronic Descriptors: These parameters describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment.
Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) and molecular volume are common steric parameters. researchgate.net
Hydrophobic Descriptors: These parameters quantify the hydrophobicity of the molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (LogP). researchgate.net
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule. Examples include connectivity indices and shape indices.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure of a molecule. Examples include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). nih.gov
A hypothetical set of theoretical parameters that could be used in a QSAR study of this compound analogs is presented in the interactive data table below.
| Descriptor Category | Theoretical Parameter | Symbol | Significance in QSAR |
| Electronic | Energy of HOMO | EHOMO | Relates to the ability to donate electrons. |
| Electronic | Energy of LUMO | ELUMO | Relates to the ability to accept electrons. |
| Electronic | Dipole Moment | µ | Describes the polarity of the molecule. |
| Steric | Molar Refractivity | MR | Relates to the volume of the molecule and its polarizability. researchgate.net |
| Hydrophobic | Partition Coefficient | LogP | Measures the hydrophobicity of the molecule. researchgate.net |
| Quantum Chemical | Global Hardness | η | Measures the resistance to change in electron distribution. nih.gov |
| Quantum Chemical | Electronegativity | χ | Describes the ability of the molecule to attract electrons. nih.gov |
| Topological | Wiener Index | W | Describes the branching of the molecular skeleton. |
Note: This table presents a selection of theoretical parameters commonly employed in QSAR studies. The specific choice of descriptors would depend on the series of analogs and the biological activity being modeled.
By employing statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR model can be constructed. The predictive power of the model is then evaluated using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new compounds. researchgate.net
Structure Activity Relationship Sar Studies: Theoretical Perspectives for 2 Chloro N 1 Thiazol 2 Yl Ethyl Acetamide
Identification of Key Structural Motifs in 2-Chloro-N-(1-thiazol-2-yl-ethyl)-acetamide for Theoretical Interactions
Thiazole (B1198619) Ring: The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. mdpi.com It is a well-established pharmacophore found in numerous biologically active compounds and FDA-approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comnih.govsysrevpharm.org Its aromatic nature allows for potential π-π stacking interactions, while the nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors. The electron distribution in the ring, with position 5 being slightly electron-rich and position 2 being electron-deficient, can also dictate its interactions with biological targets. pharmaguideline.com
Chloroacetamide Group: The 2-chloroacetamide (B119443) moiety is a key feature, often functioning as a reactive group. wikipedia.org The presence of the electron-withdrawing chlorine atom makes the adjacent carbon atom electrophilic. This functional group is known to act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues, such as the sulfhydryl groups of cysteine in proteins. researchgate.netcambridge.org This covalent interaction is a mechanism of action for several herbicides and other bioactive compounds and suggests a potential for irreversible inhibition of target enzymes or proteins. cambridge.orgresearchgate.net
| Structural Motif | Potential Role in Theoretical Interactions | Types of Interactions |
|---|---|---|
| Thiazole Ring | Acts as a recognition element or pharmacophore, anchoring the molecule in a binding pocket. mdpi.comipindexing.com | π-π stacking, hydrogen bonding, hydrophobic interactions. |
| Chloroacetamide Group | Functions as a reactive "warhead" for covalent bond formation. researchgate.netcambridge.org | Covalent alkylation of nucleophilic residues (e.g., cysteine). |
| Ethyl Linker | Provides optimal spatial orientation and flexibility for the other two motifs. | Van der Waals forces, influences overall molecular conformation. |
Analysis of Substituent Effects on Theoretical Interaction Profiles of this compound
Modifying the substituents on the core structure of this compound can theoretically alter its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction potential.
Substitutions on the Thiazole Ring: The thiazole ring offers positions (C4 and C5) for substitution. Adding electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) at these positions could increase the electron density of the ring, potentially enhancing π-π stacking or cation-π interactions. Conversely, introducing electron-withdrawing groups (EWGs) such as halogens (-F, -Cl, -Br) or a nitro group (-NO₂) would decrease the ring's electron density, which could favor interactions with electron-rich domains in a target protein. Halogen substituents, in particular, can also form halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity. mdpi.com
Modifications of the Chloroacetamide Moiety: The reactivity of the chloroacetamide group can be fine-tuned. Replacing the chlorine atom with other halogens would alter the alkylating potential; a bromo or iodo group would create a more reactive alkylating agent, while a fluoro group would significantly decrease reactivity. Removing the halogen altogether to yield an acetamide (B32628) would eliminate the covalent bonding potential, turning any interaction purely non-covalent.
Alterations to the Linker: Changing the length or rigidity of the ethyl linker could have a profound impact. Shortening it to a methyl linker or extending it to a propyl linker would change the distance between the thiazole and chloroacetamide groups, which could be critical for fitting into a specific binding site. Introducing rigidity, for example by incorporating a double bond or a cyclic structure, would restrict conformational freedom, which could be entropically favorable for binding if the locked conformation is the correct one.
Design of Hypothetical this compound Analogs based on SAR Principles
Based on the SAR principles discussed, a series of hypothetical analogs can be designed to systematically probe the theoretical interaction space. The goal is to modulate the properties of the parent compound to potentially enhance its interaction profile with a hypothetical biological target.
| Analog ID | Modification from Parent Compound | Theoretical Rationale |
|---|---|---|
| A1 | Substitute Chlorine with Fluorine on acetamide group. | Decrease alkylating reactivity to assess the importance of covalent bonding. |
| A2 | Substitute Chlorine with Bromine on acetamide group. | Increase alkylating reactivity. |
| A3 | Add a methyl group at the C5 position of the thiazole ring. | Increase electron density and lipophilicity of the thiazole ring. |
| A4 | Add a bromo group at the C5 position of the thiazole ring. | Introduce potential for halogen bonding and modify electronics. |
| A5 | Replace ethyl linker with a methyl linker. | Reduce distance and flexibility between the thiazole and acetamide moieties. |
Computational Prediction of Structural Modifications on Interaction Potential of this compound
Computational chemistry offers powerful tools to predict how the structural modifications designed in the previous section might affect the interaction potential of the analogs before their synthesis.
Molecular Docking: If a three-dimensional structure of a potential biological target is known, molecular docking simulations can be performed. This technique predicts the preferred orientation of a molecule when bound to a target and estimates the strength of the interaction (binding affinity). For the designed analogs, docking could predict whether the thiazole ring fits favorably into a pocket and whether the chloroacetamide group is positioned correctly to alkylate a nearby nucleophilic residue. Covalent docking algorithms could be specifically employed to model the formation of the covalent bond. Such in silico studies have been used to explore how thiazole derivatives bind to enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR): In the absence of a known target structure, QSAR modeling can be employed. This method builds a statistical model that correlates the chemical properties of a series of compounds with their biological activity. For the designed analogs, various molecular descriptors could be calculated, such as:
Electronic properties: Partial atomic charges, dipole moment, HOMO/LUMO energies.
Steric properties: Molecular volume, surface area.
Lipophilicity: LogP (partition coefficient). These descriptors for the hypothetical analogs can be inputted into a pre-existing QSAR model for similar compounds to predict their potential activity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic stability of the ligand-protein complex over time. This provides insights into the flexibility of the ligand in the binding site and the persistence of key interactions, such as hydrogen bonds or π-π stacking, offering a more realistic view of the binding event.
| Computational Method | Predicted Parameter | Application to Designed Analogs |
|---|---|---|
| Molecular Docking | Binding affinity, binding pose, key interactions. | Predicts how modifications affect binding to a hypothetical target active site. |
| QSAR | Predicted biological activity based on physicochemical properties. | Estimates the potential activity of analogs based on calculated molecular descriptors. |
| Molecular Dynamics | Stability of ligand-protein complex, interaction dynamics. | Assesses the stability of the predicted binding poses for high-affinity analogs. |
Investigation of Biochemical Interactions of 2 Chloro N 1 Thiazol 2 Yl Ethyl Acetamide: in Vitro Mechanistic Studies
In Vitro Enzyme Inhibition/Activation Studies with 2-Chloro-N-(1-thiazol-2-yl-ethyl)-acetamide
No publicly available studies have reported on the in vitro enzyme inhibition or activation properties of this compound.
Kinetic Characterization of Enzyme Modulation by this compound
There is no available data on the kinetic characterization, such as the determination of IC₅₀ or Kᵢ values, of this compound with any enzyme.
Identification of Specific Enzyme Targets Interacting with this compound
Specific enzyme targets for this compound have not been identified in the scientific literature.
Receptor Binding Assays for this compound (In Vitro)
No receptor binding assays have been published for this compound.
Affinity and Selectivity of this compound for Receptors
Data regarding the affinity (e.g., K_d values) and selectivity of this compound for any receptor are not available.
Mechanistic Elucidation of Ligand-Receptor Interactions of this compound
Without primary binding data, no mechanistic studies on the ligand-receptor interactions of this compound have been conducted or reported.
Design and Synthesis of 2 Chloro N 1 Thiazol 2 Yl Ethyl Acetamide Derivatives and Analogs
Rational Design Principles for Novel 2-Chloro-N-(1-thiazol-2-yl-ethyl)-acetamide Analogs
The rational design of novel analogs of this compound is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationship (SAR) studies. The core structure of the molecule presents several key regions for modification: the acetamide (B32628) moiety, the thiazole (B1198619) ring, and the chiral center at the ethyl linker.
Key Design Strategies:
Bioisosteric Replacement: This strategy involves substituting specific functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For instance, the chloro group on the acetamide moiety could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to modulate electronic properties and lipophilicity.
Pharmacophore Hybridization: This approach combines the structural features of this compound with other known bioactive pharmacophores. This can lead to the development of hybrid molecules with dual or enhanced activity.
Structure-Based Design: If the biological target of this compound is known, computational docking studies can be employed to predict how analogs will bind to the target's active site. This allows for the design of molecules with improved binding affinity and selectivity.
Scaffold Hopping: This involves replacing the central thiazole ring with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.
SAR studies on related thiazole derivatives have shown that substitutions on the thiazole ring and modifications of the amide linker can significantly impact biological activity. For example, the introduction of aromatic or heteroaromatic rings on the thiazole can enhance potency through additional binding interactions. Similarly, altering the length and flexibility of the linker between the thiazole and acetamide groups can influence how the molecule fits into a biological target.
Synthetic Routes for Structural Modifications of this compound
The synthesis of novel analogs of this compound requires versatile and efficient synthetic methodologies that allow for the systematic modification of its core components.
Modification of the Acetamide Moiety
The acetamide portion of the molecule is a prime target for modification to explore its impact on biological activity. A common synthetic strategy involves the acylation of the precursor amine, 1-(thiazol-2-yl)ethan-1-amine, with various acylating agents.
A general synthetic scheme for this modification is as follows:

Scheme 1: General synthesis of N-(1-(thiazol-2-yl)ethyl)acetamide analogs.
| Reagent (R-COCl) | Resulting Moiety (R) |
| Propionyl chloride | Ethyl |
| Butyryl chloride | Propyl |
| Benzoyl chloride | Phenyl |
| Cyclopropanecarbonyl chloride | Cyclopropyl |
This approach allows for the introduction of a wide range of substituents (R groups) by varying the acyl chloride or carboxylic acid used in the coupling reaction. The chloroacetyl group in the parent compound can be readily replaced with other functionalities, including longer alkyl chains, aromatic rings, and heterocyclic systems.
Modification of the Thiazole Ring System
The thiazole ring offers multiple positions for substitution, allowing for a broad exploration of the chemical space. The classical Hantzsch thiazole synthesis is a cornerstone for creating substituted thiazole rings, which can then be elaborated into the desired acetamide derivatives. This method typically involves the condensation of an α-haloketone with a thioamide.

Scheme 2: Hantzsch synthesis for substituted thiazole precursors.
By using different α-haloketones and thioamides, a variety of substituents can be introduced at the C4 and C5 positions of the thiazole ring. Subsequent synthetic steps would then be required to introduce the 1-aminoethyl group at the C2 position, followed by N-acylation.
| α-Haloketone | Thioamide | Resulting Thiazole Substitution |
| 3-Bromo-2-butanone | Thioacetamide | 4,5-Dimethylthiazole |
| 2-Bromo-1-phenylethanone | Thioformamide (B92385) | 4-Phenylthiazole |
| Ethyl 2-chloroacetoacetate | Thiourea (B124793) | 2-Amino-4-methylthiazole-5-carboxylate |
Chiral Center Derivatization in this compound
The stereochemistry of the chiral center at the 1-(thiazol-2-yl)ethyl moiety is crucial for biological activity. The synthesis of enantiomerically pure or enriched analogs is therefore a key objective. This can be achieved through several strategies:
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the desired enantiomer of the 1-(thiazol-2-yl)ethan-1-amine precursor. For example, asymmetric reduction of a corresponding ketimine can yield the chiral amine.
Chiral Resolution: A racemic mixture of 1-(thiazol-2-yl)ethan-1-amine can be separated into its constituent enantiomers using chiral resolving agents or through chiral chromatography.
Chiral Pool Synthesis: Starting from a readily available chiral starting material, such as a natural amino acid, a multi-step synthesis can be devised to produce the enantiomerically pure amine precursor.
Once the chiral amine is obtained, it can be derivatized at the nitrogen atom to introduce the chloroacetamide group or other desired acyl moieties without affecting the stereocenter.
Chemoinformatics and Virtual Screening in the Design of this compound Derivatives
Chemoinformatics and virtual screening play a pivotal role in accelerating the discovery and optimization of novel this compound analogs. These computational tools enable the efficient exploration of vast chemical spaces and the prioritization of compounds for synthesis and biological evaluation.
Virtual Screening Approaches:
Ligand-Based Virtual Screening: This approach relies on the knowledge of known active compounds. A library of virtual compounds can be screened based on their similarity to the this compound scaffold. Pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity, can be developed and used to identify promising candidates.
Structure-Based Virtual Screening: When the three-dimensional structure of the biological target is available, molecular docking can be used to predict the binding mode and affinity of virtual compounds. This allows for the rational design of analogs that are predicted to have improved interactions with the target protein.
Chemoinformatics in Analog Design:
Chemoinformatics tools are used to analyze the physicochemical properties of designed analogs, such as lipophilicity (logP), molecular weight, and polar surface area. These properties are critical for predicting the "drug-likeness" and pharmacokinetic profiles of the compounds. By filtering virtual libraries based on these properties, researchers can focus on synthesizing compounds with a higher probability of success in later stages of drug development.
| Computational Tool | Application in Analog Design |
| Molecular Docking | Predicts binding affinity and orientation of analogs in a target's active site. |
| Pharmacophore Modeling | Identifies key structural features required for biological activity. |
| QSAR (Quantitative Structure-Activity Relationship) | Develops mathematical models to predict the activity of new analogs. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. |
Comparative Analysis of Synthetic Feasibility for this compound Analogs
The practical synthesis of novel analogs is a critical consideration in any drug discovery program. A comparative analysis of the synthetic feasibility of different classes of this compound analogs is essential for prioritizing synthetic efforts.
Factors Influencing Synthetic Feasibility:
Reaction Yields and Robustness: High-yielding and reliable reactions are crucial for the efficient production of the target compounds.
Purification and Scalability: The ease of purification of intermediates and the final product, as well as the potential for scaling up the synthesis, are important practical considerations.
Feasibility Comparison of Modification Strategies:
| Modification Strategy | Synthetic Feasibility | Key Considerations |
| Acetamide Moiety Modification | High | A wide variety of acylating agents are commercially available. The acylation reaction is generally high-yielding and robust. |
| Thiazole Ring Modification | Moderate to High | The Hantzsch synthesis is a versatile method, but the availability of specific α-haloketones can be a limiting factor. Multi-step sequences may be required to introduce the desired functionality. |
| Chiral Center Derivatization | Moderate | Asymmetric synthesis and chiral resolution can be technically challenging and expensive. The choice of method depends on the desired enantiomeric purity and the scale of the synthesis. |
Greener synthetic approaches, such as the use of microwave-assisted synthesis or eco-friendly solvents, are also being explored to improve the efficiency and environmental impact of thiazole derivative synthesis. nih.govresearchgate.net These methods can offer advantages in terms of reduced reaction times and improved yields.
Analytical Methodologies for the Characterization and Quantification of 2 Chloro N 1 Thiazol 2 Yl Ethyl Acetamide
Spectroscopic Techniques for Structural Elucidation of 2-Chloro-N-(1-thiazol-2-yl-ethyl)-acetamide
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The thiazole (B1198619) ring protons typically appear in the aromatic region. The methine proton (CH) adjacent to the thiazole ring and the nitrogen atom would appear as a multiplet due to coupling with the neighboring methyl protons and the amide proton. The methyl protons (CH₃) of the ethyl group would present as a doublet. The methylene (B1212753) protons (CH₂) of the chloroacetamide group would appear as a singlet, and the amide proton (NH) would be a broad singlet or a doublet depending on coupling.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Characteristic signals would include those for the carbonyl carbon of the amide, the carbons of the thiazole ring, the chlorinated methylene carbon, and the carbons of the N-ethyl group. mdpi.com The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Thiazole-H | ~7.0-7.5 (2H, m) | ~115-145 (2C) |
| Amide-NH | ~8.0-9.0 (1H, br s) | N/A |
| N-CH-CH₃ | ~5.0-5.5 (1H, q) | ~45-55 |
| N-CH-CH₃ | ~1.6-1.8 (3H, d) | ~18-25 |
| CO-CH₂-Cl | ~4.1-4.3 (2H, s) | ~40-45 |
| C=O | N/A | ~165-170 |
| Thiazole-C-N | N/A | ~160-168 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₇H₉ClN₂OS, Molecular Weight: 204.68 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak would be observed. ijpsr.info
Common fragmentation pathways would likely involve the cleavage of the amide bond, loss of the chloroacetyl group, or fragmentation of the thiazole ring. The fragmentation of a related compound, 2-chloro-N,N-diethyl-acetamide, shows characteristic cleavage patterns that can serve as a reference. nist.gov
In metabolic studies, MS is invaluable for identifying metabolites. Potential metabolic transformations of this compound could include dechlorination (mass decrease), hydroxylation (mass increase of 16 amu), or conjugation, all of which would be readily detectable as specific mass shifts in the resulting mass spectra.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Description |
| 204/206 | [C₇H₉ClN₂OS]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 127 | [C₅H₇N₂S]⁺ | Loss of chloroacetyl group (-COCH₂Cl) |
| 113 | [C₄H₅N₂S]⁺ | Cleavage of the ethyl group |
| 100 | [C₃H₂N₂S]⁺ | Fragmentation of the thiazole ring |
| 77/79 | [CH₂ClCO]⁺ | Chloroacetyl cation |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Key signals would include a strong absorption for the amide carbonyl (C=O) stretching, a peak for the N-H stretching of the secondary amide, and absorptions corresponding to the C-N stretch, C-Cl stretch, and vibrations of the thiazole ring. ijpsr.info Data from similar chloroacetamide and thiazole-containing structures confirm these expected vibrational frequencies. nih.govnih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amide) | 3250 - 3350 | Secondary amide N-H stretching vibration |
| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Stretching vibrations of C-H bonds |
| C=O Stretch (Amide) | 1660 - 1690 | Strong absorption from the amide carbonyl group mdpi.com |
| N-H Bend (Amide) | 1530 - 1560 | Bending vibration of the secondary amide N-H bond |
| C=C / C=N Stretch | 1450 - 1600 | Skeletal vibrations of the thiazole ring |
| C-Cl Stretch | 700 - 800 | Stretching vibration of the carbon-chlorine bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The thiazole ring acts as a chromophore, which is expected to result in UV absorption maxima, likely in the range of 230-280 nm. This property is particularly useful for quantitative analysis using techniques like HPLC with a UV detector.
Chromatographic Separation and Quantification Methods for this compound
Chromatographic methods are essential for separating the target compound from impurities, reaction byproducts, or metabolites and for performing accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound.
A reverse-phase HPLC (RP-HPLC) method would be the most suitable approach. sielc.com Method development would involve optimizing several parameters:
Stationary Phase: A C18 or C8 column would be a typical first choice, providing good retention for this moderately polar compound.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The gradient would start with a higher proportion of water and increase the organic solvent concentration to elute the compound.
Additives: To ensure good peak shape, a small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase. Formic acid is particularly useful when the HPLC is coupled to a mass spectrometer (LC-MS). sielc.com
Detection: Given its UV-active thiazole ring, a UV detector set at the compound's absorption maximum (e.g., ~254 nm) would provide sensitive and reliable detection. For higher specificity and sensitivity, particularly in complex matrices, an LC-MS method could be developed. mdpi.com
Gas Chromatography (GC) is a powerful separation technique, but its application to this compound may be limited by the compound's polarity and thermal stability. The amide functional group can lead to poor peak shape and potential degradation at the high temperatures required for volatilization.
However, GC analysis could be feasible under specific conditions. The use of a robust, polar capillary column could allow for separation at the lowest possible temperature. Coupling GC with a mass spectrometer (GC-MS) would provide definitive peak identification. ijpsr.info For certain N-substituted chloroacetamide derivatives, GC-MS has been successfully used for structural characterization. ijpsr.info If thermal instability proves to be a significant issue, derivatization of the amide group to a less polar, more thermally stable functional group could be explored as an alternative strategy to enable reliable GC analysis.
Capillary Electrophoresis (CE) for this compound Analysis
Capillary Electrophoresis (CE) is a family of powerful separation techniques that utilize an electric field to separate analytes within a narrow-bore capillary. sciex.com Its high efficiency, short analysis time, and low consumption of reagents and samples make it a valuable alternative and complementary technique to High-Performance Liquid Chromatography (HPLC) for pharmaceutical analysis. researchgate.net For a compound like this compound, several CE modes could be applicable, primarily Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).
Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation is based on the differences in the charge-to-mass ratio of the analytes. europeanpharmaceuticalreview.com Given that the thiazole ring in this compound can be protonated under acidic conditions, CZE would be a suitable technique for its analysis. The separation would be achieved in a buffer-filled fused-silica capillary under the influence of a high voltage. nih.gov
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. wikipedia.org This is achieved by adding a surfactant to the buffer at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. scispace.com Analytes partition between the micelles and the surrounding buffer, enabling separation based on their hydrophobicity and electrophoretic mobility. youtube.com This technique would be particularly useful for separating this compound from any neutral impurities. Sodium dodecyl sulfate (B86663) (SDS) is a commonly used surfactant in MEKC. wikipedia.org
To enhance the separation selectivity, especially if enantiomeric separation is required, chiral selectors such as cyclodextrins can be added to the background electrolyte. helsinki.finih.gov Dual cyclodextrin (B1172386) systems can also be employed to improve chiral discrimination. nih.gov
A hypothetical set of CE parameters for the analysis of this compound is presented in the interactive table below. These parameters are based on typical conditions used for the analysis of small molecule pharmaceuticals. nih.gov
Interactive Table: Proposed Capillary Electrophoresis Parameters for the Analysis of this compound
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer | 25 mM Borate buffer containing 50 mM SDS |
| pH | 2.5 - 4.5 | 8.5 - 9.5 |
| Applied Voltage | 15 - 25 kV | 20 - 30 kV |
| Temperature | 25 °C | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 230 nm (based on thiazole chromophore) | UV at 230 nm |
Method Validation and Quality Control for this compound Analysis
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. wjarr.com For the quantification of this compound using CE, the method should be validated according to the International Council on Harmonisation (ICH) guidelines. europa.eu The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). amazonaws.commdpi.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.euamazonaws.com For an assay, this is typically 80-120% of the test concentration. europa.eu
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often assessed by recovery studies in a spiked matrix. amazonaws.com
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eujpccr.eu
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These can be calculated from the calibration curve using the standard deviation of the intercept and the slope (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. researchgate.netmdpi.comund.edu
Quality control samples should be included in each analytical run to ensure the continued validity of the method. nih.gov
The following interactive table summarizes typical acceptance criteria for a validated CE method in a pharmaceutical quality control setting.
Interactive Table: Typical Method Validation Parameters and Acceptance Criteria for a CE Method
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components. Peak purity analysis should confirm no co-elution. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | As per ICH guidelines (e.g., 80-120% of the nominal concentration for assay). |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% |
| Precision (Repeatability, % RSD) | ≤ 2% |
| Precision (Intermediate Precision, % RSD) | ≤ 3% |
| Limit of Quantitation (LOQ) | The analyte response should be at least 10 times the baseline noise. |
| Robustness | No significant changes in results with deliberate small variations in method parameters (e.g., pH, voltage, temperature). |
Sample Preparation Techniques for this compound in Complex Matrices
Sample preparation is a crucial step in the analysis of this compound, especially when the analyte is present in complex matrices such as biological fluids (plasma, urine) or environmental samples. nih.gov The goal of sample preparation is to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. tandfonline.com Common techniques that would be applicable include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the partitioning of a solute between two immiscible liquid phases. nih.govphenomenex.com For a moderately polar compound like this compound, an organic solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol (B130326) could be used to extract it from an aqueous matrix after adjusting the pH to ensure the compound is in its neutral form. researchgate.net LLE is advantageous for its simplicity and low cost but can be labor-intensive and consume large volumes of organic solvents. phenomenex.com A variation of this technique is liquid-phase microextraction (LPME), which utilizes minimal solvent. acs.org
Solid-Phase Extraction (SPE) is a more modern and efficient technique that uses a solid sorbent to isolate the analyte from a liquid sample. analyticaltoxicology.com For this compound, a reversed-phase sorbent like C18 would likely be effective. The sample would be loaded onto the SPE cartridge, interfering substances washed away, and the analyte eluted with a small volume of an organic solvent like methanol or acetonitrile. SPE offers high recovery, good reproducibility, and the ability to concentrate the analyte significantly. analyticaltoxicology.com
The choice of sample preparation technique will depend on the nature of the matrix, the concentration of the analyte, and the required sensitivity of the analytical method. The presence of matrix effects, where components of the sample matrix interfere with the analysis, should also be considered and minimized. chromatographyonline.comnih.govchromatographytoday.com
The following interactive table compares the advantages and disadvantages of LLE and SPE for the preparation of samples prior to CE analysis.
Interactive Table: Comparison of LLE and SPE for Sample Preparation
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |
| Advantages | Simple, low cost of materials, wide applicability | High recovery, high concentration factor, good selectivity, automation is possible |
| Disadvantages | Labor-intensive, large solvent consumption, can be difficult to automate, emulsion formation can occur | Higher cost of consumables (cartridges), method development can be more complex |
| Typical Solvents/Sorbents | Ethyl acetate, dichloromethane, hexane | C18, C8, polymeric sorbents |
Environmental Fate and Degradation Pathways of 2 Chloro N 1 Thiazol 2 Yl Ethyl Acetamide
Photodegradation Studies of 2-Chloro-N-(1-thiazol-2-yl-ethyl)-acetamide in Aquatic and Atmospheric Environments
There is a notable absence of scientific studies detailing the photodegradation of this compound. The processes by which this compound might be transformed by sunlight in water bodies or in the atmosphere have not been documented. Consequently, key parameters such as its photolytic half-life and the identity of its photoproducts are unknown.
Biodegradation of this compound in Soil and Water Systems
Information on the breakdown of this compound by microorganisms in soil and water is not available in the current body of scientific literature.
Microbial Degradation Mechanisms of this compound
Specific microbial pathways for the degradation of this compound have not been identified. Research has not yet elucidated which microorganisms, if any, are capable of metabolizing this compound or the enzymatic processes that would be involved.
Identification of Environmental Metabolites of this compound
As no studies on the biodegradation of this compound have been published, there is no information available on the identity of its environmental metabolites.
Persistence and Mobility of this compound in Environmental Compartments
There is a lack of empirical data to characterize the persistence and mobility of this compound in the environment. Important indicators such as its soil sorption coefficient (Koc) and environmental half-life (DT50) in different compartments (soil, water, sediment) have not been determined. Without this information, its potential to leach into groundwater or persist in the environment cannot be accurately assessed.
Ecotoxicological Implications of this compound and its Degradation Products
The ecotoxicological effects of this compound and its potential degradation products on non-target organisms are unknown. There are no available studies on its acute or chronic toxicity to aquatic life (e.g., fish, invertebrates, algae) or terrestrial organisms.
Future Directions and Emerging Research Avenues for 2 Chloro N 1 Thiazol 2 Yl Ethyl Acetamide
Integration of Advanced Computational Techniques for 2-Chloro-N-(1-thiazol-2-yl-ethyl)-acetamide Studies
The use of in silico methods is becoming indispensable in modern chemical research, offering predictive insights that can significantly accelerate the discovery and development process. For this compound, integrating advanced computational techniques can guide research by predicting molecular properties, potential biological targets, and interaction mechanisms.
Future computational studies are expected to focus on several key areas. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of this compound and its analogs with their biological activities. excli.de Molecular docking simulations can be used to predict the binding affinity and orientation of the compound within the active sites of various enzymes, such as cyclooxygenases (COX) or carbonic anhydrases, which are known targets for other thiazole (B1198619) derivatives. nih.gov Furthermore, Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental data and the design of new analogs with enhanced characteristics. researchgate.net These computational approaches, when used synergistically, can create a robust framework for rationally designing future studies and prioritizing the synthesis of novel, more potent compounds.
| Computational Technique | Application for this compound | Potential Insights |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural modifications with biological activity (e.g., antimicrobial, anticancer). excli.de | Identification of key structural motifs responsible for activity; prediction of the potency of unsynthesized analogs. |
| Molecular Docking | Predicting binding modes and affinities with potential protein targets (e.g., COX-2, carbonic anhydrase). researchgate.net | Elucidation of potential mechanisms of action; rational design of selective inhibitors. |
| Density Functional Theory (DFT) | Calculating electronic properties, molecular orbitals (HOMO/LUMO), and reaction energetics. researchgate.net | Understanding molecular stability, reactivity, and spectroscopic signatures. |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the compound when bound to a biological target over time. | Assessing the stability of the ligand-protein complex and identifying key intermolecular interactions. |
Exploration of Novel Synthetic Methodologies for this compound and Analogs
Emerging techniques such as microwave-assisted organic synthesis (MAOS) and ultrasonication are particularly promising. Microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and improve product purity for the synthesis of related heterocyclic compounds. researchgate.net Similarly, the use of ultrasonic irradiation, especially when combined with green catalysts like recyclable chitosan (B1678972) hydrogels, presents an eco-friendly alternative to traditional methods that often rely on volatile organic solvents and prolonged heating. mdpi.com Flow chemistry is another advanced methodology that could be applied, offering benefits such as precise control over reaction parameters, enhanced safety, and scalability. The development of these novel methods will facilitate the rapid generation of libraries of this compound analogs for screening and further investigation.
| Synthetic Methodology | Key Advantages | Relevance to this compound |
|---|---|---|
| Conventional Heating (Reflux) | Well-established and widely accessible equipment. nih.gov | Baseline method; often requires long reaction times and high energy consumption. |
| Microwave-Assisted Synthesis (MAOS) | Accelerated reaction rates, higher yields, improved purity. researchgate.net | Enables rapid synthesis of analogs for high-throughput screening. |
| Ultrasonic Irradiation | Enhanced reaction rates, often at lower temperatures; promotes green chemistry. mdpi.com | Energy-efficient and environmentally friendly route to the target compound and its derivatives. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. mdpi.com | Potential for stereoselective synthesis and reduction of hazardous waste. |
Further Mechanistic Investigations into Biochemical Interactions of this compound
The thiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to interact with a wide array of biological targets. While the full biochemical profile of this compound is yet to be elucidated, related compounds have demonstrated a range of activities, including anticancer and antimicrobial effects. researchgate.netijcce.ac.ir Future research must delve deeper into the specific molecular mechanisms underlying these potential activities.
A key avenue of investigation will be the identification of the direct molecular targets of the compound. Based on studies of similar structures, potential targets include cyclooxygenase (COX) enzymes, which are critical in inflammation. nih.gov For anticancer activity, investigations could focus on the compound's ability to induce apoptosis through pathways such as caspase-3 activation, disruption of the mitochondrial membrane potential (MMP), or the generation of reactive oxygen species (ROS). ijcce.ac.ir Furthermore, given the activity of other nitrogen-containing heterocycles, exploring the inhibition of enzymes like carbonic anhydrase could reveal novel therapeutic applications. A combination of enzymatic assays, cell-based studies, and proteomics will be essential to map the biochemical interaction network of this compound.
| Potential Biological Target/Mechanism | Relevant Experimental Assays | Therapeutic Area |
|---|---|---|
| Cyclooxygenase (COX-1/COX-2) Inhibition | In vitro COX inhibition assays. nih.gov | Anti-inflammatory |
| Induction of Apoptosis | MTT assay, caspase-3 activation assay, ROS generation measurement, MMP analysis. ijcce.ac.ir | Anticancer |
| Carbonic Anhydrase Inhibition | Enzymatic inhibition assays using purified carbonic anhydrase isozymes. | Anticancer, Antiglaucoma |
| Antimicrobial Action | Minimum Inhibitory Concentration (MIC) determination against bacterial and fungal strains. researchgate.net | Anti-infective |
Development of High-Throughput Analytical Platforms for this compound
To support the rapid synthesis of analogs (Section 11.2) and the detailed investigation of their biochemical interactions (Section 11.3), the development of high-throughput analytical platforms is essential. These platforms are designed to increase the speed and efficiency of sample analysis, enabling large numbers of experiments to be conducted in parallel. nih.gov
Future analytical approaches for this compound and its derivatives will move beyond traditional, time-consuming methods. High-throughput experimentation (HTE) systems, which combine robotic liquid handlers with miniaturized reaction vessels (e.g., microtiter plates), can be used to rapidly screen different synthetic conditions or to test the activity of a compound library against a biological target. nih.gov For analysis, ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) offers a significant increase in speed and resolution compared to conventional HPLC. mdpi.com Furthermore, advanced techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can analyze reaction mixtures directly from plates in seconds per sample, providing an ultra-fast method for reaction screening and optimization. nih.gov The implementation of these platforms will be critical for accelerating the pace of research and discovery related to this class of compounds.
| Analytical Platform | Key Features | Application in Research |
|---|---|---|
| Conventional HPLC | Standard separation and quantification. researchgate.net | Purity analysis and characterization of individual compounds. |
| UHPLC-MS | Faster analysis times, higher resolution, mass identification. mdpi.com | Rapid purity assessment, pharmacokinetic studies, and metabolite identification. |
| High-Throughput Microwell Spectrophotometry | Miniaturized, parallel colorimetric or fluorescent assays. mdpi.com | Screening of compound libraries for enzyme inhibition or cell viability. |
| DESI-MS | Ultra-fast analysis directly from surfaces with minimal sample preparation. nih.gov | High-throughput screening of synthetic reaction outcomes. |
Q & A
Q. What are the common synthetic routes for 2-Chloro-N-(1-thiazol-2-yl-ethyl)-acetamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-chloroacetamide derivatives with thiazole-containing precursors. For example:
- Key Step : Heating 2-chloroacetamide intermediates (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) with ethylamine derivatives in DMF, using catalytic KI to enhance reactivity .
- Optimization : Adjusting solvent polarity (e.g., DMF for high solubility), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of acetamide to thiazole derivatives) improves yields. Monitoring via TLC ensures reaction completion .
Q. How is the structural identity of this compound confirmed in academic research?
- Spectroscopic Methods :
- Elemental Analysis : Matching calculated vs. observed C, H, N, and Cl percentages validates purity .
Q. What solvents and purification techniques are recommended for isolating this compound?
- Solvents : Dichloromethane (extraction), methanol/ethanol (recrystallization) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity .
Advanced Research Questions
Q. How does crystallographic data inform the molecular conformation and intermolecular interactions of this compound?
X-ray diffraction reveals:
- Conformation : The thiazole ring is twisted ~75–80° relative to the acetamide plane, influencing steric interactions .
- Intermolecular Forces :
- N–H···N hydrogen bonds form R₂²(8) motifs, stabilizing dimerization .
- C–H···π interactions between thiazole and phenyl rings enhance crystal packing .
- Software : SHELXL (for refinement) and Mercury (for visualization) are standard tools .
Q. How can conflicting spectroscopic and crystallographic data be resolved during structural analysis?
- Case Study : Discrepancies in NH proton chemical shifts (NMR) vs. crystallographic bond lengths may arise from dynamic effects (e.g., hydrogen bonding in solid vs. solution states).
- Resolution : Use variable-temperature NMR to assess conformational flexibility and compare with DFT-calculated geometries .
Q. What strategies are employed to design derivatives with enhanced bioactivity?
Q. How does this compound compare to structural analogs in terms of reactivity and applications?
Methodological Considerations
Q. What analytical techniques are critical for assessing purity and stability?
Q. How are reaction mechanisms validated for substitutions at the chloro site?
Q. What computational methods support the interpretation of experimental data?
- DFT Calculations : Gaussian09 optimizes molecular geometries and calculates IR/NMR spectra for comparison with experimental data .
- Molecular Dynamics (MD) : GROMACS simulates solvation effects on conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
